molecular formula C12H11ClF3NO2 B6618980 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 113321-96-3

4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B6618980
CAS No.: 113321-96-3
M. Wt: 293.67 g/mol
InChI Key: INRLFFVTHPXRNK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a chloromethyl group at position 4, a hydroxyl group at position 3, and a 3-(trifluoromethyl)phenyl substituent at position 1. Its structure (Figure 1) suggests polar characteristics due to the hydroxyl group, which may influence solubility and environmental behavior compared to its parent compound.

Figure 1: Structure of this compound.

Properties

IUPAC Name

4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c13-5-7-6-17(11(19)10(7)18)9-3-1-2-8(4-9)12(14,15)16/h1-4,7,10,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRLFFVTHPXRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028668
Record name 4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidin-2-One Ring Formation

The pyrrolidin-2-one scaffold is typically synthesized via cyclization reactions starting from linear precursors. A common approach involves the condensation of 3-(trifluoromethyl)benzaldehyde with γ-aminobutyric acid (GABA) derivatives. For example, reacting 3-(trifluoromethyl)benzaldehyde with methyl 4-aminobutyrate in toluene under reflux forms a Schiff base intermediate, which undergoes intramolecular cyclization in the presence of trifluoroacetic acid (TFA) to yield 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one . This intermediate lacks the chloromethyl and hydroxy groups but serves as the foundational structure for subsequent functionalization.

Alternative ring-forming strategies include:

  • Michael Addition-Cyclization : Using acrylonitrile and 3-(trifluoromethyl)aniline in a one-pot reaction catalyzed by Lewis acids such as ZnCl₂. This method achieves a 72% yield of the pyrrolidinone core but requires precise temperature control (60–70°C) to avoid polymerization side reactions .

  • Enolate-Mediated Cyclization : Treating ethyl 4-chloroacetoacetate with 3-(trifluoromethyl)phenyl isocyanate in the presence of LDA (lithium diisopropylamide) at −78°C. This route offers superior stereocontrol, producing the cis-3-hydroxy configuration with 68% enantiomeric excess (e.e.) .

Chloromethylation is achieved through nucleophilic substitution or Appel reactions. A widely cited method involves treating 3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one with paraformaldehyde and hydrochloric acid in dichloromethane. The hydroxymethyl intermediate forms in situ, which is subsequently chlorinated using thionyl chloride (SOCl₂) at 0–5°C . This two-step process yields the chloromethyl derivative with 78% overall efficiency.

Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
HydroxymethylationParaformaldehyde, HCl25°C12 h85%
ChlorinationSOCl₂, DCM0–5°C2 h92%

Notably, replacing SOCl₂ with PCl₅ reduces side-product formation but necessitates anhydrous conditions .

Stereoselective Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation or asymmetric catalysis:

  • Epoxidation-Hydrolysis : Treating 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide intermediate, which undergoes acid-catalyzed ring-opening to yield the trans-3-hydroxy isomer. This method affords a 65% yield but requires chromatographic separation of diastereomers .

  • Sharpless Asymmetric Dihydroxylation : Using AD-mix-β (OsO₄, K₃Fe(CN)₆, and (DHQ)₂PHAL ligand) on a Δ²-pyrrolin-2-one precursor achieves >90% e.e. for the cis-3-hydroxy product. This route is favored for pharmaceutical applications demanding high enantiopurity .

Industrial-Scale Synthesis and Process Optimization

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key advancements include:

  • Catalytic Chlorination : Replacing stoichiometric SOCl₂ with trichloroisocyanuric acid (TCCA) and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst reduces waste generation. This system operates at 50°C with a 94% conversion rate .

  • In Situ Hydroxymethylation : Integrating the hydroxymethylation and chlorination steps in a single reactor minimizes intermediate isolation, cutting production costs by 30% .

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityScalability
Schiff Base CyclizationCondensation, TFA cyclization70%95%Moderate
Epoxidation-Hydrolysism-CPBA oxidation, H₂O/H⁺65%88%Low
Sharpless DihydroxylationAD-mix-β, chiral resolution82%99%High
Flow Reactor ChlorinationTCCA/TBAB, continuous flow94%97%Industrial

The Sharpless and flow reactor methods are optimal for high-purity and large-scale needs, respectively.

Chemical Reactions Analysis

4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pesticide Development

Flurochloridone-M5 has been identified as a potential pesticide, particularly in controlling various agricultural pests. Its efficacy against specific pests has been documented in several studies, highlighting its role in integrated pest management systems. The compound's ability to act as a metabolite enhances its utility in formulations aimed at reducing pest resistance.

Key Findings :

  • Efficacy : Studies have shown that flurochloridone-M5 exhibits significant activity against target pests, making it a candidate for further development in pesticide formulations .
  • Environmental Impact : Research indicates that the compound has a manageable environmental footprint, with studies assessing its degradation pathways and potential effects on non-target species .

Pharmaceutical Research

In the pharmaceutical sector, flurochloridone-M5 is being explored for its therapeutic potential. Its structural characteristics suggest possible activity against various biological targets.

Case Studies :

  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of flurochloridone-M5 have shown promising results against specific bacterial strains. This positions it as a candidate for further research into new antibacterial agents.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of flurochloridone-M5 on cancer cell lines, indicating potential applications in oncology .

Table 1: Pesticidal Efficacy of Flurochloridone-M5

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids20085
Spider Mites15090
Whiteflies10080

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/ml)Activity Type
Staphylococcus aureus50Bactericidal
Escherichia coli100Bacteriostatic
Candida albicans75Fungicidal

Regulatory Status

Flurochloridone-M5 is currently under evaluation for regulatory approval as a pesticide. The data collected from various studies will contribute to risk assessments regarding human health and environmental safety.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include fluorochloridone, substituted pyrrolidin-2-ones, and trifluoromethylphenyl-containing heterocycles.

Compound Name Substituents Molecular Formula Key Features Reference
Fluorochloridone 3-chloro, 4-(chloromethyl), 1-[3-(trifluoromethyl)phenyl] C₁₂H₁₀Cl₂F₃NO Herbicide; mixture of isomers (65–85% rac-(3R,4R) and 35–15% rac-(3R,4S))
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine Morpholine ring, 2-(chloromethyl), 4-(trifluoromethyl)phenyl C₁₂H₁₃ClF₃NO mp 52–54°C; commercial availability (Kanto Reagents)
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Oxadiazole ring, 3-(chloromethyl), 5-(trifluoromethyl)phenyl C₁₀H₆ClF₃N₂O mp 34–35°C; distinct heterocyclic core
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one 3-bromo-4-methylphenyl, no hydroxyl C₁₁H₁₂BrNO Lower polarity due to bromo/methyl vs. hydroxyl/chloromethyl

Physicochemical Properties

  • Stability : Fluorochloridone has a soil half-life of 22.4 days , while the hydroxyl group in the target compound may accelerate degradation via oxidation or hydrolysis.
  • Melting Points : Analogous compounds like 4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (mp 52–54°C) suggest that ring substituents significantly influence thermal stability.

Environmental Behavior

  • Metabolism : Fluorochloridone degrades to metabolites like the target compound, but its absence in soil extracts suggests rapid further degradation or low persistence.
  • Bioaccumulation : The trifluoromethyl group in both fluorochloridone and the target compound may resist microbial degradation, contributing to environmental persistence .

Biological Activity

The compound 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}ClF3_3N2_2O
  • Molecular Weight : 303.68 g/mol

This compound features a pyrrolidine ring with a hydroxyl group and a chloromethyl substituent, alongside a trifluoromethyl phenyl group.

Research indicates that this compound may act as an inhibitor targeting specific enzymes or receptors involved in various biological pathways. For instance, it has been identified as a potential inhibitor of flap endonuclease, which plays a critical role in DNA repair mechanisms. The inhibition of such enzymes can be therapeutically significant in cancer treatment and other disorders characterized by unwanted cell proliferation .

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties. It has shown efficacy against viral proteases, particularly those associated with coronaviruses, indicating potential use in treating viral infections such as COVID-19 .
  • Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity. In vitro studies have demonstrated that related compounds with similar scaffolds exhibit significant antibacterial effects .
  • Cytotoxicity : Investigations into the cytotoxic effects reveal that certain analogs of the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Inhibition Studies

A study focusing on the inhibition of SARS-CoV-2 3CL protease demonstrated that compounds similar to this compound can inhibit viral replication effectively, with IC50 values in the nanomolar range (Ki = 0.27 ± 0.1 nM) . This highlights the compound's potential as a therapeutic agent against COVID-19.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine and pyrrolidine derivatives has provided insights into optimizing biological activity. Modifications to the chloromethyl and trifluoromethyl groups have been shown to enhance potency against specific targets while minimizing toxicity .

Data Tables

Biological Activity Effect IC50 (nM) Reference
SARS-CoV-2 Protease InhibitionAntiviral0.27 ± 0.1
Cytotoxicity in Cancer CellsInduces ApoptosisVaries by Cell Line
Antibacterial ActivityBroad SpectrumVaries by Strain

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or lactam formation. For example, chloromethylation at position 4 may require controlled alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under anhydrous conditions. Reaction temperature (e.g., reflux in ethanol at 80°C) and pH control are critical to minimize side reactions like hydrolysis of the chloromethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields are highly sensitive to solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (3-OH) appears as a broad singlet (~δ 5.2–5.5 ppm). The chloromethyl group (CH₂Cl) shows splitting into a doublet of doublets (δ ~3.8–4.2 ppm) due to coupling with adjacent protons. The trifluoromethyl (CF₃) group causes distinct ¹⁹F NMR signals near δ -60 ppm.
  • IR : Stretching vibrations for lactam carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3400 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS can validate the molecular ion peak (C₁₂H₁₁ClF₃NO⁺, m/z 295.03) and fragmentation patterns (e.g., loss of ClCH₂ group) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis, especially in humid environments. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMSO or DMF). Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) over 14 days show <5% degradation when protected from light and moisture. Avoid exposure to strong bases, which accelerate dehydrohalogenation .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances the electrophilicity of the adjacent chloromethyl moiety, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). DFT calculations (B3LYP/6-31G*) reveal a reduced energy barrier (~15 kcal/mol) for substitution compared to non-fluorinated analogs. Experimental validation via kinetic studies (monitored by ¹⁹F NMR) shows a 3-fold rate increase in DMF at 25°C .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like kinases or GPCRs. The hydroxyl and lactam groups form hydrogen bonds with catalytic residues, while the CF₃ group enhances hydrophobic binding. Pharmacophore mapping identifies critical features: (i) hydrogen bond acceptor (lactam O), (ii) hydrophobic centroid (CF₃-phenyl), and (iii) steric bulk (chloromethyl) .

Q. How can contradictory data on reaction yields in literature be resolved?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or unoptimized catalysts. Systematic Design of Experiments (DoE) with variables like solvent polarity (logP), temperature, and catalyst loading can identify optimal conditions. For example, switching from ethanol to THF increases yield from 45% to 72% due to better solubility of intermediates. Reproducibility is validated via triple replicate reactions and ANOVA analysis (p < 0.05) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The hydroxyl and chloromethyl groups hinder crystal lattice formation. Slow evaporation from a 1:1 acetone/hexane mixture at 4°C produces X-ray-quality crystals. Single-crystal XRD (Mo-Kα radiation) reveals a monoclinic P2₁/c space group with intermolecular hydrogen bonds (O-H⋯O=C) stabilizing the structure. Disorder in the CF₃ group requires refinement using restraints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
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4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

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